5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine
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Overview
Description
5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that features an imidazole ring fused with a benzene ring and a tert-butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with tert-butyl isocyanide under acidic conditions. The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently oxidized to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, the reaction conditions can be fine-tuned to minimize by-products and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Halogenated, sulfonated, or nitrated derivatives of the benzene ring.
Scientific Research Applications
5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Imidazole: A simpler analog without the benzene ring and tert-butyl group.
Benzimidazole: Lacks the tert-butyl group but has similar structural features.
2-Aminoimidazole: Contains an amino group but lacks the benzene ring and tert-butyl group
Uniqueness: 5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature can enhance the compound’s stability and selectivity in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H15N3 |
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Molecular Weight |
189.26 g/mol |
IUPAC Name |
6-tert-butyl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3,(H3,12,13,14) |
InChI Key |
BBOCBUIGVLEEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(N2)N |
Origin of Product |
United States |
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